molecular formula C24H19FN2O4S B2572732 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902277-97-8

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2572732
CAS No.: 902277-97-8
M. Wt: 450.48
InChI Key: OWFLRSNKPCHJFE-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a fluorobenzenesulfonyl group, and a phenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps. One common approach includes:

    Formation of the quinoline core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the fluorobenzenesulfonyl group: This step involves the sulfonylation of the quinoline derivative using 4-fluorobenzenesulfonyl chloride.

    Attachment of the phenylacetamide moiety: This final step involves the acylation of the intermediate product with phenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group may interact with enzymes or receptors, while the quinoline core can intercalate with DNA or RNA. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzenesulfonyl chloride: Used in the synthesis of sulfonylated derivatives.

    Quinoline derivatives: Commonly used in antimalarial and anticancer drugs.

    Phenylacetamide derivatives: Utilized in the development of analgesics and anti-inflammatory agents.

Uniqueness

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-16-7-12-21-20(13-16)24(29)22(32(30,31)19-10-8-17(25)9-11-19)14-27(21)15-23(28)26-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFLRSNKPCHJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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